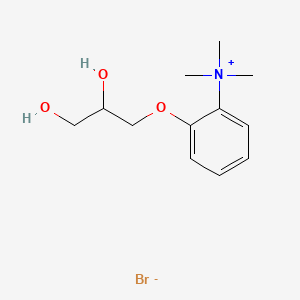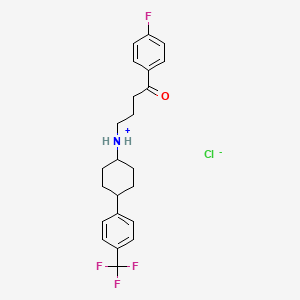
3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl. It is a morpholine derivative that has been studied for various applications in scientific research and industry. This compound is known for its unique structure, which includes a morpholine ring substituted with ethoxy, dimethyl, and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylmorpholine with ethyl iodide and phenylmagnesium bromide in the presence of a suitable solvent. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride has been studied for various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-3,4-dimethylmorpholine
- 2-Phenylmorpholine
- 3,4-Dimethylmorpholine
Uniqueness
3,4-Dimethyl-2-ethoxy-2-phenylmorpholine hydrochloride is unique due to its specific substitution pattern on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific contexts.
Propriétés
Numéro CAS |
124497-83-2 |
|---|---|
Formule moléculaire |
C14H22ClNO2 |
Poids moléculaire |
271.78 g/mol |
Nom IUPAC |
2-ethoxy-3,4-dimethyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-16-14(13-8-6-5-7-9-13)12(2)15(3)10-11-17-14;/h5-9,12H,4,10-11H2,1-3H3;1H |
Clé InChI |
ZZYJIQMXACETTK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C(N(CCO1)C)C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
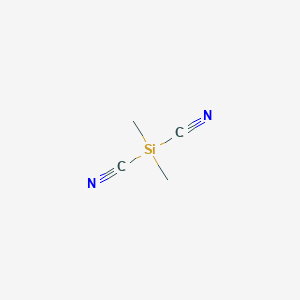
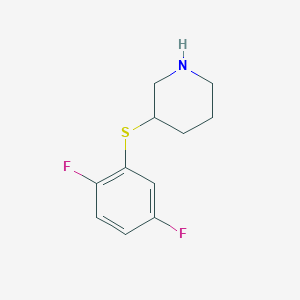
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
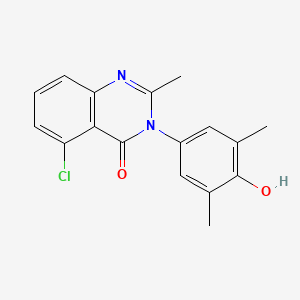
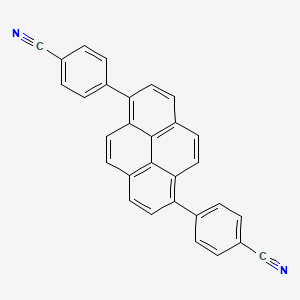

![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
